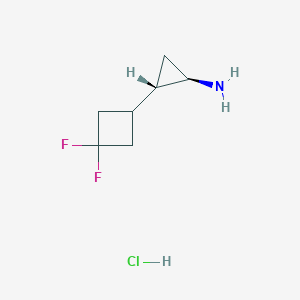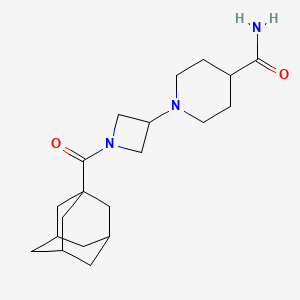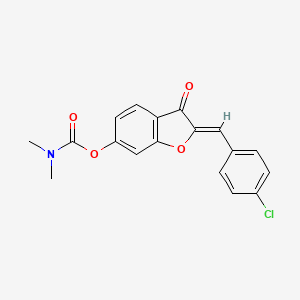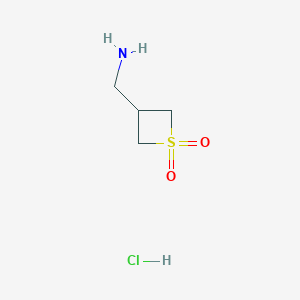
(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has been studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride involves the inhibition of the enzyme monoamine oxidase. This enzyme is responsible for the breakdown of neurotransmitters such as serotonin and dopamine in the brain. By inhibiting this enzyme, (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride increases the levels of these neurotransmitters in the brain, which can have a positive effect on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride has a number of biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can have a positive effect on mood and behavior. It has also been found to reduce the levels of stress hormones, such as cortisol, which can have a positive effect on overall health and wellbeing.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride in lab experiments is its potency as an inhibitor of monoamine oxidase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of using this compound is that it can be toxic at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride. One area of research could be the development of more selective inhibitors of monoamine oxidase that have fewer side effects. Another area of research could be the study of the long-term effects of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride on the brain and behavior. Finally, the potential therapeutic applications of this compound for the treatment of various neurological disorders could be explored further.
Méthodes De Synthèse
The synthesis of (1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride involves several steps. The first step involves the preparation of (1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine, which is then reacted with hydrochloric acid to produce the hydrochloride salt. The synthesis method has been optimized to produce high yields of the compound.
Applications De Recherche Scientifique
(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropan-1-amine;hydrochloride has been studied for its potential applications in scientific research. It has been found to be a potent inhibitor of a specific enzyme that is involved in the regulation of neurotransmitters in the brain. This makes it a promising candidate for the treatment of various neurological disorders, such as depression and anxiety.
Propriétés
IUPAC Name |
(1R,2S)-2-(3,3-difluorocyclobutyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-7(9)2-4(3-7)5-1-6(5)10;/h4-6H,1-3,10H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PURHVMUOCICGDZ-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2CC(C2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2958152.png)
![ethyl (5-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2958153.png)
![7-(3-chlorophenyl)-2-(pyridin-4-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2958154.png)

![3-allyl-8-(2,5-dimethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2958159.png)
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)


![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide](/img/structure/B2958164.png)

![N-(1-(furan-2-carbonyl)indolin-6-yl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2958168.png)

![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)